molecular formula C17H12N2O5 B5553181 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid

Cat. No. B5553181
M. Wt: 324.29 g/mol
InChI Key: RPBFQPZLTBATDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions that allow for the efficient assembly of complex structures. For example, Adib et al. (2010) described a one-pot, three-component reaction for the preparation of related amino benzoic acids by heating anthranilic acid, salicylaldehyde, and isocyanide in water, yielding the title compounds in good to excellent yields (Adib et al., 2010). Such methodologies may be adaptable for the synthesis of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid by incorporating suitable precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid can be elucidated through various spectroscopic techniques. Yıldırım et al. (2015) employed single-crystal X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods to characterize benzoic acid compounds, providing insights into molecular geometry, intra- and inter-molecular interactions (Yıldırım et al., 2015). These methods are crucial for understanding the structural features of the target compound.

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be influenced by their functional groups and molecular structure. For instance, Li et al. (2016) demonstrated meta-C–H olefination of benzoic acid derivatives, highlighting the potential for selective C–H bond functionalization to introduce new functional groups or modify the compound's chemical behavior (Li et al., 2016).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, of compounds like 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid, can be assessed through experimental measurements. Obreza and Perdih (2012) synthesized and characterized compounds by X-ray crystallography, shedding light on crystal packing and molecular interactions, which are key factors determining the physical properties (Obreza & Perdih, 2012).

Mechanism of Action

If the compound is a drug or a biologically active compound, the mechanism of action describes how the compound interacts with biological systems .

Safety and Hazards

This involves the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves potential areas of future research or applications of the compound .

properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-14(18-13-8-4-3-7-12(13)17(23)24)9-19-15(21)10-5-1-2-6-11(10)16(19)22/h1-8H,9H2,(H,18,20)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBFQPZLTBATDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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